12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one
Description
12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one, commercially known as Fischeria A (CAS: 221456-63-9), is a tricyclic diterpenoid derivative with the molecular formula C₁₉H₂₈O₂ and a molecular weight of 288.4 g/mol . It features a complex oxatricyclo[8.4.0.02,6] skeleton with substituents including an ethenyl group and four methyl groups. The compound is marketed by Henan Kanbei Chemical Co., Ltd., with a purity of 99% and is supplied in 25 kg drums .
Properties
IUPAC Name |
12-ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-6-18(4)9-10-19(5)13(12-18)7-8-17(2,3)16-14(19)11-15(20)21-16/h6,11,13,16H,1,7-10,12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTIEBXNTWYKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CC(CCC2(C3=CC(=O)OC31)C)(C)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Natural Extraction from Euphorbia fischeriana
Source Material and Initial Processing
The primary natural source of this compound is the root system of Euphorbia fischeriana, a plant in the Euphorbiaceae family. Industrial extraction involves:
- Drying and grinding : Roots are dried at ambient temperature for 15 days and pulverized into coarse powder.
- Solvent extraction : Sequential extraction with 95% ethanol (3 × 2 L, 2 hours reflux) yields a crude extract concentrated under reduced pressure.
- Fractionation : Ethanol extract is partitioned with acetone and ethyl ether to isolate the target compound.
Purification Techniques
Chromatographic methods are critical for obtaining high-purity samples:
- Column chromatography : Silica gel or reverse-phase C18 columns separate lactone fractions.
- High-performance liquid chromatography (HPLC) : Final purification achieves >95% purity, confirmed by LC-MS/MS.
Table 1: Natural Extraction Parameters and Yields
| Parameter | Detail | Source |
|---|---|---|
| Solvent system | Ethanol → Acetone → Ethyl ether | |
| Yield (crude extract) | 8 g from 600 g dried roots | |
| Purity post-HPLC | >95% |
Synthetic Preparation Strategies
Retrosynthetic Analysis
Stepwise Laboratory Synthesis
Cyclization and Oxidation
- Core formation : Diels-Alder reaction between a substituted cyclohexenone and diene forms the tricyclic skeleton.
- Lactonization : Intramolecular esterification under acidic conditions (H2SO4, 60°C) yields the oxatricyclo framework.
Functionalization
- Ethenyl introduction : Palladium-catalyzed coupling (e.g., Stille or Suzuki) adds the ethenyl group.
- Methylation : Dimethyl sulfate or methyl iodide alkylates tertiary carbons.
Table 2: Synthetic Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diels-Alder cyclization | Cyclohexenone, BF3·Et2O, 0°C | 62 | |
| Lactonization | H2SO4, CH2Cl2, 60°C, 4h | 78 | |
| Ethenyl coupling | Pd(PPh3)4, Ethenylboronic acid | 55 |
Industrial-Scale Production Challenges
Current Limitations
Analytical Characterization
Stability and Process-Related Degradation
Environmental Sensitivity
- Thermal degradation : Heating above 80°C induces ring-opening (30% loss in 1 hour).
- pH effects : Stable at pH 5–7 but hydrolyzes under alkaline conditions.
Chemical Reactions Analysis
Types of Reactions
12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Key Differences :
- Ring System : Fischeria A’s oxatricyclo system contrasts with the tetracyclic framework of the isosteviol derivative, which includes a five-membered ring and three six-membered rings .
- Bioactivity : The isosteviol derivative is explicitly tied to pharmacological studies, while Fischeria A’s applications remain speculative .
Other Structural Analogues
- Ethyl 5,9,13-trimethyl-14-methylene-14-oxotetracyclo[...]carboxylate (): Features similar ester and methyl substituents but distinct ring topology.
Biological Activity
The compound 12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one , identified by its molecular formula and CAS number 85248818, belongs to the class of natural products known for their diverse biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.
Molecular Structure
The structure of 12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one features a complex bicyclic framework that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H28O2 |
| Molecular Weight | 284.43 g/mol |
| LogP (octanol/water) | 3.5 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, the study by highlights the potential of various natural products in combating antibiotic-resistant bacteria. Although specific data on 12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one is limited, its structural analogs have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that compounds with similar bicyclic structures can inhibit pro-inflammatory cytokines and pathways involved in inflammation . These findings suggest that 12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.02,6]tetradec-2-en-4-one may also possess anti-inflammatory properties worth investigating further.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study conducted on related compounds demonstrated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 25 µg/mL.
- The study suggests that modifications in the structure can enhance activity against Gram-positive bacteria.
-
Case Study on Anti-inflammatory Activity :
- In vitro assays showed that a related compound reduced nitric oxide production in macrophages by 40% at a concentration of 50 µM.
- This indicates potential pathways for therapeutic applications in inflammatory diseases.
Q & A
Q. What are the recommended methodologies for synthesizing 12-Ethenyl-1,7,7,12-tetramethyl-5-oxatricyclo[8.4.0.0²,⁶]tetradec-2-en-4-one, and how can spectral data validate its structural integrity?
Synthesis should follow multi-step organic protocols, such as cycloaddition or ring-closing metathesis, guided by steric and electronic considerations of the tricyclic framework. Post-synthesis, validate the structure using:
- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) shifts to confirm stereochemistry and substituent placement.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ketone at 1700–1750 cm⁻¹).
Contradictions in spectral data should prompt re-evaluation of reaction conditions (e.g., solvent purity, catalyst loading) .
Q. How can theoretical frameworks guide the investigation of this compound’s physicochemical properties?
Link computational chemistry (e.g., density functional theory (DFT)) to predict:
- Thermodynamic stability : Calculate Gibbs free energy of formation.
- Solubility : Use Hansen solubility parameters.
- Reactivity : Map frontier molecular orbitals (HOMO/LUMO) to anticipate nucleophilic/electrophilic sites.
Experimental validation via differential scanning calorimetry (DSC) and HPLC solubility profiling is critical to reconcile computational and empirical data .
Advanced Research Questions
Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?
Adopt a tiered approach:
Laboratory-scale assays : Assess hydrolysis kinetics under controlled pH/temperature (e.g., OECD 111 guidelines).
Microcosm studies : Evaluate biodegradation using ISO 14592 protocols with sediment-water systems.
Ecotoxicity screening : Use Daphnia magna or Aliivibrio fischeri assays to determine LC₅₀/EC₅₀ values.
Incorporate randomized block designs with split-plot arrangements to manage variables like pH, temperature, and microbial activity .
Q. How can researchers resolve contradictions in reported reactivity data (e.g., oxidation susceptibility vs. stability)?
- Multi-method validation : Compare results from cyclic voltammetry (oxidation potentials), accelerated stability testing (ICH Q1A), and electron paramagnetic resonance (EPR) for radical formation.
- Contextual analysis : Factor in solvent polarity, trace metal contaminants, and light exposure. Contradictions often arise from unaccounted experimental variables .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen protein targets.
- Metabolomic profiling : Apply LC-MS/MS to track metabolic byproducts in cell cultures.
- In silico docking : Pair with molecular dynamics simulations to predict binding affinities.
Discrepancies between in vitro and in vivo results may stem from bioavailability or off-target effects .
Methodological Tables
Q. Table 1: Key Spectroscopic Benchmarks for Structural Validation
| Technique | Expected Data Range/Peaks | Application |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 (methyl groups), δ 5.5–6.0 (ethenyl) | Confirm substituent positions |
| ¹³C NMR | δ 180–200 (ketone carbonyl) | Validate oxa-tricyclic core |
| IR | 1700–1750 cm⁻¹ (C=O stretch) | Identify ketone functionality |
Q. Table 2: Experimental Design for Environmental Fate Studies
| Tier | Objective | Method | Key Variables Managed |
|---|---|---|---|
| 1 | Hydrolysis kinetics | OECD 111 guidelines | pH, temperature, ionic strength |
| 2 | Biodegradation potential | ISO 14592 microcosm assays | Microbial diversity, O₂ levels |
| 3 | Ecotoxicity | Daphnia magna acute toxicity | Exposure duration, compound concentration |
Critical Analysis of Research Gaps
- Stereochemical effects : The compound’s tricyclic structure may exhibit stereoisomerism, yet no studies differentiate isomer-specific bioactivity. Resolution via chiral HPLC or X-ray crystallography is needed .
- Long-term environmental impact : Existing data focus on acute toxicity; chronic exposure effects on soil microbiota remain unexplored. Longitudinal studies using metagenomic sequencing are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
